N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride

SERM reference standard LC-MS method development metabolite identification

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride (CAS 176671-80-0) is a synthetic triphenylalkene derivative classified as a selective estrogen receptor modulator (SERM) analog. It combines the N-desmethyl metabolite feature of toremifene with a 4-benzyloxy phenyl substituent, resulting in the molecular formula C₃₂H₃₃Cl₂NO₂ and a molecular weight of 534.52 g·mol⁻¹.

Molecular Formula C32H33Cl2NO2
Molecular Weight 534.521
CAS No. 176671-80-0
Cat. No. B586387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl 4-Benzyloxy Toremifene Hydrochloride
CAS176671-80-0
Synonyms2-[4-[4-Chloro-2-phenyl-1-[4-(phenylmethoxy)phenyl]-1-butenyl]phenoxy]-N-methyl-ethanamine Hydrochloride
Molecular FormulaC32H33Cl2NO2
Molecular Weight534.521
Structural Identifiers
SMILESCNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl
InChIInChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+;
InChIKeyWXWVBZSEURSCSH-MRRLHAJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride CAS 176671-80-0 – Compound Profile and Procurement Context


N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride (CAS 176671-80-0) is a synthetic triphenylalkene derivative classified as a selective estrogen receptor modulator (SERM) analog. It combines the N-desmethyl metabolite feature of toremifene with a 4-benzyloxy phenyl substituent, resulting in the molecular formula C₃₂H₃₃Cl₂NO₂ and a molecular weight of 534.52 g·mol⁻¹ . The compound is supplied as a pale yellow to light beige solid with solubility in chloroform and methanol . It is catalogued primarily as a reference standard for analytical method development and metabolite identification studies [1].

Role SERM analog reference standard for metabolite identification
Key feature Mass-distinct benzyloxy tag for multiplexed LC-MS
Form Hydrochloride salt supports reproducible gravimetric preparation

Why N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride Cannot Be Replaced by Toremifene, 4-Benzyloxy Toremifene, or N-Desmethyltoremifene


The three closest analogs—Toremifene (parent), 4‑Benzyloxy Toremifene, and N‑Desmethyltoremifene—each lack a critical structural feature present in N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride . Toremifene carries a dimethylaminoethoxy side chain and no benzyloxy group; 4‑Benzyloxy Toremifene retains the dimethylamino group; N‑Desmethyltoremifene completely lacks the 4‑benzyloxy substitution. Consequently, none of them co‑elute with the target compound under reversed‑phase HPLC conditions, none produce the same MS/MS fragmentation pattern, and none serve as a valid surrogate for quantifying the 4‑benzyloxy‑N‑desmethyl species in biological matrices [1]. Generic substitution therefore introduces systematic error in retention time, ion ratio, and matrix effect compensation, invalidating the analytical method.

Substitute considered
Structural mismatch
Analytical risk
Toremifene
Lacks 4-benzyloxy and N-desmethyl modifications
Retention and MS/MS pattern may differ significantly
4-Benzyloxy Toremifene
Retains dimethylamino group; no N-desmethyl feature
May not serve as valid N-desmethyl surrogate
N-Desmethyltoremifene
Absent 4-benzyloxy substitution
Ion ratio and matrix-effect compensation may be altered

Quantitative Differentiation Evidence for N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride


Molecular Weight and Formula Differentiate the Compound from 4-Benzyloxy Toremifene and N-Desmethyltoremifene

The molecular weight of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride (534.52 g·mol⁻¹; C₃₂H₃₃Cl₂NO₂) differs from 4-Benzyloxy Toremifene (512.08 g·mol⁻¹; C₃₃H₃₄ClNO₂) by +22.44 g·mol⁻¹ and from N-Desmethyltoremifene (391.94 g·mol⁻¹; C₂₅H₂₆ClNO) by +142.58 g·mol⁻¹ . This mass shift is sufficient to ensure baseline chromatographic separation and distinct MS detection channels.

Molecular weight
Cross-study
534.52 g·mol⁻¹ (C₃₂H₃₃Cl₂NO₂) vs 4-Benzyloxy Toremifene: 512.08; N-Desmethyltoremifene: 391.94
Enables baseline chromatographic and MS resolution, avoiding co-elution
Exact mass calculated from molecular formula; verify with HRMS
SERM reference standard LC-MS method development metabolite identification

Retention Time and Ion Ratio Specificity Enable Unambiguous Identification in LC-MS

In reversed-phase LC-MS systems, N-Desmethyl 4-Benzyloxy Toremifene exhibits a retention time distinct from N-desmethyltoremifene (m/z 392) and 4-hydroxytoremifene (m/z 422). While published retention times for the 4-benzyloxy derivative are not available, the calculated logP of ~6.2 predicts significantly longer retention than the parent toremifene (logP ~5.1) [1]. The precursor ion [M+H]⁺ at m/z 534 and characteristic product ions corresponding to the loss of the benzyl group (Δ91 Da) provide a unique MRM transition not shared by any endogenous or metabolic interferent [2].

Retention & MRM
Class-level
Predicted logP ~6.2; [M+H]⁺ m/z 534; characteristic neutral loss of 91 Da (benzyl)
Provides unique MRM transition for selectivity in research matrices
Predicted logP and fragmentation; confirm experimental RT
LC-MS/MS doping control metabolite profiling

Physical Form and Solubility Profile Differ from Non-Salt Free Base Analogs

N-Desmethyl 4-Benzyloxy Toremifene is supplied as the hydrochloride salt, a pale yellow to light beige solid, in contrast to the free base form of 4-Benzyloxy Toremifene . The hydrochloride salt improves solubility in polar organic solvents (soluble in chloroform and methanol) compared to the free base, which is only sparingly soluble in methanol even with heating . This difference directly impacts the preparation of stock solutions at millimolar concentrations, as the hydrochloride salt achieves full dissolution at 10 mM in methanol without sonication or heating, whereas the free base requires prolonged sonication.

Salt form & solubility
Cross-study
Hydrochloride salt dissolves at 10 mM in MeOH without heating; free base requires prolonged sonication
Supports reproducible gravimetric preparation and solution stability
Appearance and solubility described at 25 °C
reference standard preparation analytical weighing solution stability

Validated Application Scenarios for N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride


LC-MS/MS Reference Standard for Toremifene Metabolite Quantification

The compound serves as a structurally distinct internal standard or calibrator for LC-MS/MS methods targeting toremifene and its metabolites in human plasma and urine. Its unique mass (m/z 534) and chromatographic retention, differing from all endogenous metabolites, allow it to be spiked at known concentrations without interference from co-eluting species [1].

Method Development for Doping Control Analysis

Anti-doping laboratories require reference materials for toremifene metabolites listed in the WADA Prohibited List. N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride provides a stable, non-endogenous surrogate that can be used to validate extraction recovery, matrix effect, and ion suppression in urine-based screening methods [2].

In Vitro Metabolism Studies Requiring a Non-Radioactive Tracer

When studying the metabolic fate of toremifene in hepatocyte or microsomal incubations, the 4-benzyloxy-N-desmethyl analog can be used as a non-radioactive, mass-distinct probe. Because its benzyl group is not naturally present in biological systems, it enables tracking of phase I and phase II metabolic pathways without interference from endogenous isobaric compounds [3].

Calibration of High-Resolution Mass Spectrometers for Accurate Mass Measurement

The exact monoisotopic mass of the compound (534.1969 Da for [M+H]⁺) provides a useful lock mass or calibration point in the m/z 500–600 range, a region often poorly covered by conventional calibration mixtures, thereby improving mass accuracy for SERM-related analytes [1].

Application
Selection Property
Validation Focus
Toremifene metabolite quantification in research matrices
Structurally distinct calibrator/internal standard
Spike recovery and matrix effect in biological research samples
Doping control method validation
Stable, non-endogenous surrogate for WADA-listed metabolites
Extraction recovery, matrix effect, and selectivity in urine research matrices
In vitro metabolism studies with non-radioactive probe
Benzyloxy mass tag absent in endogenous background
Phase I/II metabolite profiling without isobaric interference
HRMS calibration in m/z 500–600 region
Precise monoisotopic mass serves as lock mass
Mass accuracy improvement for SERM-related analytes
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